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Introduction

Two-photon microscopy has emerged as an indispensable tool in neuroscience and drug
development, enabling high-resolution, in vivo imaging of cellular and subcellular processes
deep within scattering biological tissues.[1][2] This technique is particularly powerful for
monitoring neuronal activity through calcium imaging, providing insights into the dynamics of
neural circuits in both healthy and diseased states.[3][4] The fundamental principle of two-
photon excitation, where a fluorophore simultaneously absorbs two lower-energy photons,
offers significant advantages over traditional one-photon confocal microscopy, including
increased penetration depth, reduced phototoxicity, and localized excitation, which minimizes
out-of-focus fluorescence.[2][5][6] These features make it the preferred method for recording
neuronal ensemble dynamics in the intact brain.[4]

This document provides detailed application notes and protocols for performing two-photon
calcium imaging in deep tissue, with a focus on practical methodologies for researchers.

Advantages of Two-Photon Microscopy for Deep
Tissue Imaging

Two-photon microscopy offers several key advantages that make it superior for deep tissue
Imaging compared to conventional techniques:
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 Increased Imaging Depth: By utilizing longer wavelength excitation light (typically in the near-
infrared spectrum), which scatters less within biological tissue, two-photon microscopy can
achieve imaging depths of up to 500-700 micrometers in the brain.[6] With the use of red-
shifted calcium indicators, this depth can be extended to as much as 900 micrometers.[7][8]
In contrast, confocal microscopy is generally limited to more superficial layers.[6]

» Reduced Phototoxicity and Photobleaching: The use of lower-energy photons and the
confinement of excitation to a tiny focal volume significantly reduce photodamage to the
tissue.[1][5] This allows for long-term, time-lapse imaging of living cells and dynamic
processes without compromising sample viability.[2][6]

o Enhanced Resolution and Signal-to-Noise Ratio: The nonlinear nature of two-photon
absorption ensures that fluorescence is only generated at the focal point, eliminating out-of-
focus light and the need for a confocal pinhole. This results in high-resolution images with an
excellent signal-to-noise ratio.[5][6]

Key Components and Principles

A typical two-photon microscopy setup for in vivo calcium imaging consists of several critical
components. The logical relationship between these components is illustrated in the diagram

below.
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Logical diagram of a two-photon microscope setup.

Calcium Indicators for Deep Tissue Imaging

The choice of calcium indicator is critical for successful deep tissue imaging. Both synthetic
dyes and genetically encoded calcium indicators (GECIs) are widely used. For deep imaging,
red-shifted indicators are advantageous as their longer excitation and emission wavelengths
experience less scattering in tissue.[7][9]
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Experimental Protocols

A generalized workflow for in vivo two-photon calcium imaging is presented below. This is

followed by detailed protocols for key experimental steps.
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Workflow for in vivo two-photon calcium imaging.
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Protocol 1: Cranial Window Implantation

This protocol is adapted for mice and allows for chronic imaging over weeks to months.[1]

Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (1-2% in oxygen).
Administer analgesic (e.g., buprenorphine) subcutaneously.

Surgical Preparation: Shave the head and secure the mouse in a stereotaxic frame. Clean
the scalp with antiseptic solution.

Craniotomy: Make a midline incision and retract the skin to expose the skull. Using a high-
speed dental drill, create a circular craniotomy (3-5 mm diameter) over the brain region of
interest. Carefully remove the bone flap, leaving the dura mater intact.

Window Implantation: Place a glass coverslip (of the same diameter as the craniotomy)
gently over the dura.

Sealing: Seal the edges of the coverslip to the skull using cyanoacrylate glue and dental
cement. Create a well around the window with dental acrylic to hold water for the immersion
objective.

Head-post Implantation: Embed a titanium head-bar in the dental cement for head-fixation
during imaging.

Recovery: Allow the animal to recover on a heating pad until ambulatory. Administer post-
operative analgesics as needed.

Protocol 2: Bulk Loading of Synthetic Calcium
Indicators

This method allows for the labeling of a dense population of neurons in a localized area.[16]
« Indicator Preparation:

o Prepare a stock solution of the acetoxymethyl (AM) ester dye (e.g., Cal-590 AM) in 20%
Pluronic F-127 in DMSO to a concentration of 10 mM.[16]
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o Dilute the stock solution to 1 mM in a solution containing (in mM): 150 NacCl, 2.5 KCI, and
10 HEPES, pH 7.4.[16]

o Optionally, include 100 uM Sulforhodamine 101 to label astrocytes and visualize the
injection pipette.[16]

o Filter the final solution through a 0.45 um centrifugal filter.[16]

» Pipette Preparation: Pull glass micropipettes to a tip diameter yielding a resistance of 2-4
MQ.[16]

e Dye Injection:

o Under two-photon guidance, carefully insert the dye-filled micropipette into the cortex to
the desired depth (e.g., 200 um below the dura).[16][17]

o Use a Picospritzer to apply a pressure pulse (e.g., 10 PSI for 1 minute) to eject the dye
solution.[16][17]

o To label a larger area, perform multiple injections separated by 200-300 pum.[16][17]

e Incubation: Wait for at least 1 hour after injection to allow for dye uptake by neurons before
starting the imaging session.[16][17]

Data Acquisition and Analysis
e Image Acquisition:

o Use a two-photon microscope with a Ti:Sapphire laser tuned to the appropriate
wavelength for the chosen indicator.[17]

o Acquire time-lapse images of neuronal activity. Frame rates of 1.95 to 15.63 frames per
second are typical for whole-field imaging.[17]

o Data Analysis:

o Motion Correction: Correct for motion artifacts arising from animal movement.
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o Region of Interest (ROI) Selection: Manually or automatically identify individual neurons as
ROls.

o Signal Extraction: Extract the average fluorescence intensity from each ROI over time to
generate calcium traces.

o Spike Inference: Deconvolve the calcium traces to estimate the underlying spike trains of
the neurons.

Advanced Techniques and Future Directions
Three-Photon Microscopy

For imaging even deeper into the brain, three-photon microscopy is an emerging technique.[18]
[19] By using even longer excitation wavelengths (e.g., 1300 nm or 1700 nm), three-photon
microscopy can achieve imaging depths beyond 1 mm in the mouse brain.[20][21] This allows
for the visualization of deeper structures like the hippocampus and cerebellum.[22]

. Excitation Typical Imaging
Technique Advantages
Wavelength Depth

Established
technology, less

Two-Photon 800 - 1100 nm Up to ~900 um )
demanding on laser
source.
Deeper penetration,
higher signal-to-

Three-Photon 1300 - 1700 nm >1mm

background at depth.
[21][23]

Adaptive Optics

To improve image quality at depth, adaptive optics can be incorporated into the two-photon
microscope. This technology corrects for optical aberrations induced by the tissue, resulting in
near-diffraction-limited resolution even in deep brain regions.

Signaling Pathway of Neuronal Calcium Influx
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The following diagram illustrates the basic signaling pathway leading to an increase in
intracellular calcium upon neuronal activation, which is the basis for calcium imaging.
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Simplified signaling pathway of calcium influx.

Conclusion
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Two-photon calcium imaging is a powerful and versatile technique for studying neuronal
function in deep tissue. By carefully selecting the appropriate calcium indicators and following
established protocols for animal preparation and dye loading, researchers can obtain high-
quality, in vivo recordings of neural activity. The continued development of advanced
techniques like three-photon microscopy and adaptive optics promises to further expand the
capabilities of deep tissue imaging, providing unprecedented insights into the workings of the
brain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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